Sub-Nanomolar Binding Affinity for Adenine Nucleotide Translocase (ANT) Confers Superior Potency
Bongkrekic acid exhibits a binding affinity (Ki) of less than 2 nM for the mitochondrial adenine nucleotide translocase (ANT), establishing it as one of the highest-affinity small molecule inhibitors of this target [1]. This is in stark contrast to the simplified synthetic derivative KH-17, which was found to be approximately 10 times less potent than the parent compound in a direct functional assay [2]. The high affinity of bongkrekic acid ensures complete and durable inhibition at low experimental concentrations, minimizing off-target effects and solvent toxicity.
| Evidence Dimension | Inhibitory Potency (Binding Affinity / Functional Activity) |
|---|---|
| Target Compound Data | Ki < 2 nM [1] |
| Comparator Or Baseline | KH-17 (simplified derivative): ~10-fold weaker than bongkrekic acid in mitochondrial [3H]ADP uptake assay [2] |
| Quantified Difference | >10-fold difference in functional inhibitory activity, correlating with structural complexity |
| Conditions | Target: Mitochondrial adenine nucleotide translocase (ANT). Assay: Mitochondrial [3H]ADP uptake. |
Why This Matters
For researchers requiring complete and specific inhibition of ANT at minimal working concentrations, the sub-nanomolar affinity of bongkrekic acid is non-negotiable; lower-potency alternatives would necessitate higher doses, increasing the risk of non-specific effects and confounding experimental interpretation.
- [1] Klingenberg, M., Grebe, K., & Heldt, H. W. (1970). On the inhibition of the adenine nucleotide translocation by bongkrekic acid. Biochemical and Biophysical Research Communications, 39(3), 344-351. DOI: 10.1016/0006-291X(70)90568-1 View Source
- [2] Takegawa, K., Ito, T., Yamamoto, A., Yamazaki, N., Shindo, M., & Shinohara, Y. (2023). KH-17, a simplified derivative of bongkrekic acid, weakly inhibits the mitochondrial ADP/ATP carrier from both sides of the inner mitochondrial membrane. Chemical Biology & Drug Design, 101(4), 865–872. DOI: 10.1111/cbdd.14194 View Source
